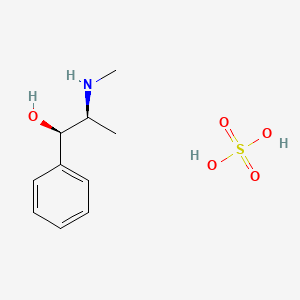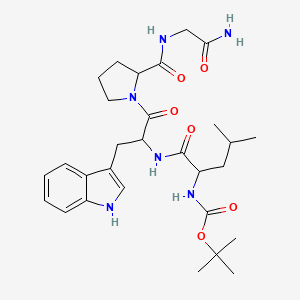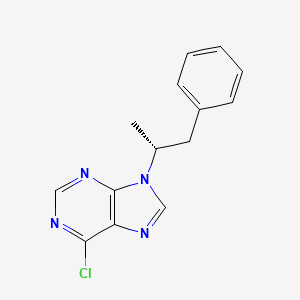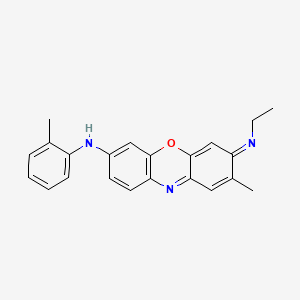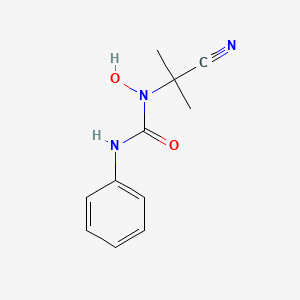
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chlorosulfanyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using trifluoromethyl iodide and a radical initiator such as mercury . The chlorosulfanyl group can be introduced through nucleophilic substitution reactions using appropriate chlorosulfanyl reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorosulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chlorosulfanyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Chlorosulfanyl)-4-(fluoromethyl)benzene
- 1-(Chlorosulfanyl)-4-(methyl)benzene
- 1-(Chlorosulfanyl)-4-(trifluoromethyl)phenol
Comparison: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the trifluoromethyl and chlorosulfanyl groups. The trifluoromethyl group imparts high metabolic stability and lipophilicity, making it distinct from compounds with only fluoromethyl or methyl groups .
Properties
CAS No. |
71947-62-1 |
|---|---|
Molecular Formula |
C7H4ClF3S |
Molecular Weight |
212.62 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] thiohypochlorite |
InChI |
InChI=1S/C7H4ClF3S/c8-12-6-3-1-5(2-4-6)7(9,10)11/h1-4H |
InChI Key |
IHADUKZUSBCEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


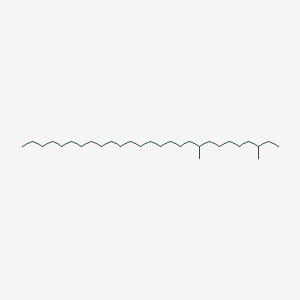
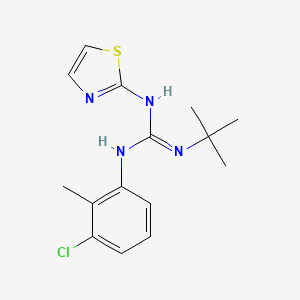

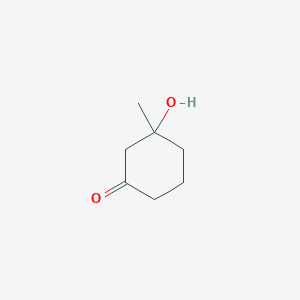

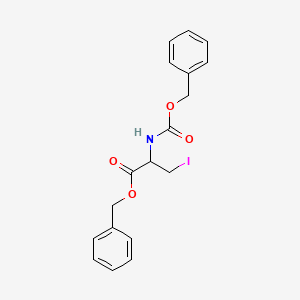
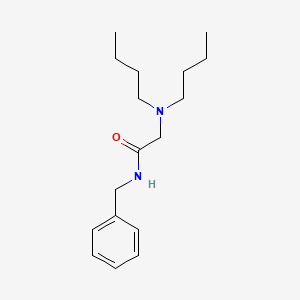
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
